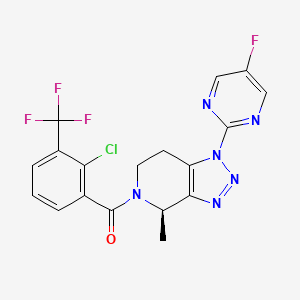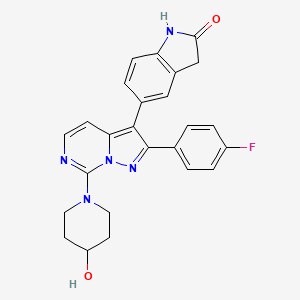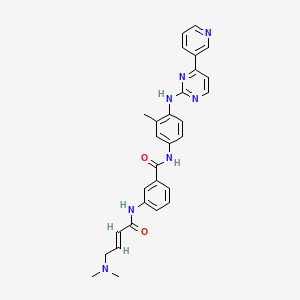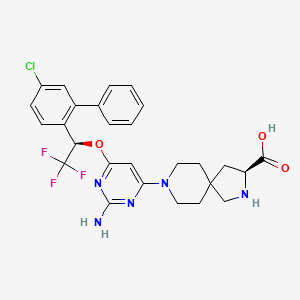
Rodatristat
Descripción general
Descripción
Rodatristat es un compuesto de molécula pequeña que ha llamado la atención significativa en el campo de la investigación médica, particularmente por sus potenciales aplicaciones terapéuticas en el tratamiento de la hipertensión arterial pulmonar (HAP). Funciona como un inhibidor periférico de la triptófano hidroxilasa 1 (TPH1), una enzima crucial para la biosíntesis de la serotonina .
Mecanismo De Acción
Rodatristat ejerce sus efectos al inhibir la enzima triptófano hidroxilasa 1 (TPH1), que es responsable del primer paso en la biosíntesis de serotonina. Al reducir los niveles de serotonina, this compound ayuda a aliviar los síntomas de la hipertensión arterial pulmonar. Los objetivos moleculares incluyen las vías periféricas de la serotonina, y la inhibición de la TPH1 conduce a una disminución de la proliferación de las células musculares lisas de la arteria pulmonar .
Análisis Bioquímico
Biochemical Properties
Rodatristat interacts with tryptophan hydroxylase 1 (TPH1) and TPH2, inhibiting their activity . The IC50 values for TPH1 and TPH2 are 33 nM and 7 nM, respectively . By inhibiting these enzymes, this compound effectively reduces the levels of serotonin, particularly in the intestines .
Cellular Effects
This compound’s primary cellular effect is the reduction of serotonin levels. Abnormal vascular remodeling has been implicated in the progression of certain diseases, such as pulmonary arterial hypertension (PAH) . Therefore, the reduction of peripheral serotonin levels by this compound may be a useful therapeutic strategy for such diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of TPH1 and TPH2 . These enzymes are critical for the production of serotonin. By inhibiting these enzymes, this compound reduces the levels of serotonin in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease intestinal serotonin concentrations in mice at a dosage of 50 mg/kg . Its efficacy drops off significantly at a lower dosage of 10 mg/kg . This suggests that the effects of this compound are dose-dependent and may change over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg, this compound decreases intestinal serotonin concentrations . At a lower dosage of 10 mg/kg, its efficacy drops off significantly . This suggests that there may be a threshold effect observed in these studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis . It inhibits the enzymes TPH1 and TPH2, which are critical for the production of serotonin .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Rodatristat involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Esto involucra optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Rodatristat se somete a varias reacciones químicas, incluyendo:
Reducción: Involucra la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Involucra el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones a menudo involucran temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos deshidroxilados .
Aplicaciones Científicas De Investigación
Rodatristat tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la inhibición enzimática y los mecanismos de reacción.
Biología: Investigado por su papel en la modulación de los niveles de serotonina y sus efectos en los procesos celulares.
Medicina: Investigado principalmente por su potencial para tratar la hipertensión arterial pulmonar al inhibir la biosíntesis de serotonina.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos y como compuesto de referencia en estudios farmacológicos
Comparación Con Compuestos Similares
Compuestos similares
Terguride: Otro inhibidor de la vía de la serotonina utilizado en el tratamiento de la HAP.
Telotristat: Inhibe la triptófano hidroxilasa pero se utiliza principalmente para tratar el síndrome carcinoide.
Sotatercept: Un agonista del receptor tipo II del factor de crecimiento de la proteína morfogenética ósea utilizado en el tratamiento de la HAP
Singularidad
Rodatristat es único en su inhibición selectiva de la TPH1 periférica sin afectar los niveles de serotonina central, lo que lo convierte en un candidato prometedor para el tratamiento de la HAP con efectos secundarios mínimos en el sistema nervioso central .
Propiedades
IUPAC Name |
(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPHKJFQDEABI-NZQKXSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673568-73-4 | |
| Record name | Rodatristat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RODATRISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)




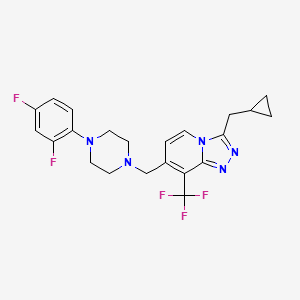
![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)
